BENZO(b)THIOPHENE, 3-(p-METHOXYPHENYL)-5-NITRO-2-PHENYL-

Electrochemical_properties Redox_potential Nitroaromatic_SAR

BENZO(b)THIOPHENE, 3-(p-METHOXYPHENYL)-5-NITRO-2-PHENYL- (CAS 36266-70-3) is a fully substituted benzo[b]thiophene derivative with the molecular formula C21H15NO3S and a molecular weight of 361.41 g/mol. The core structure features a benzo[b]thiophene scaffold bearing a 5-nitro group, a 2-phenyl ring, and a 3-(p-methoxyphenyl) substituent, giving it a distinctive 2,3-diaryl-5-nitro substitution pattern.

Molecular Formula C21H15NO3S
Molecular Weight 361.4 g/mol
CAS No. 36266-70-3
Cat. No. B15350863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZO(b)THIOPHENE, 3-(p-METHOXYPHENYL)-5-NITRO-2-PHENYL-
CAS36266-70-3
Molecular FormulaC21H15NO3S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(SC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C21H15NO3S/c1-25-17-10-7-14(8-11-17)20-18-13-16(22(23)24)9-12-19(18)26-21(20)15-5-3-2-4-6-15/h2-13H,1H3
InChIKeyVKUYFWWGGQCZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BENZO(b)THIOPHENE, 3-(p-METHOXYPHENYL)-5-NITRO-2-PHENYL- (CAS 36266-70-3): Baseline Properties and Structural Identity for Procurement


BENZO(b)THIOPHENE, 3-(p-METHOXYPHENYL)-5-NITRO-2-PHENYL- (CAS 36266-70-3) is a fully substituted benzo[b]thiophene derivative with the molecular formula C21H15NO3S and a molecular weight of 361.41 g/mol . The core structure features a benzo[b]thiophene scaffold bearing a 5-nitro group, a 2-phenyl ring, and a 3-(p-methoxyphenyl) substituent, giving it a distinctive 2,3-diaryl-5-nitro substitution pattern . This compound belongs to the broader class of nitro-substituted benzo[b]thiophenes, a privileged scaffold in medicinal chemistry with applications spanning anticancer, anti-inflammatory, and estrogen receptor modulation research [1]. Typical commercial specifications report a purity of ≥95% and recommend storage at room temperature .

Why Generic Substitution of 3-(p-Methoxyphenyl)-5-nitro-2-phenylbenzo[b]thiophene Fails: Pharmacophoric and Physicochemical Non-Interchangeability


Within the 2,3-diarylbenzo[b]thiophene class, seemingly minor structural modifications produce profound shifts in biological target engagement and physicochemical behavior. The presence, position, and electronic nature of substituents—nitro, methoxy, hydroxyl, or basic amine side chains—dictate whether a compound functions as a tubulin polymerization inhibitor, an estrogen receptor modulator, or a kinase-targeted agent [1]. For 3-(p-methoxyphenyl)-5-nitro-2-phenylbenzo[b]thiophene specifically, the 5-nitro group imparts a strong electron-withdrawing character that is absent in the non-nitrated 2,3-diaryl analogs and in clinically used benzothiophenes such as raloxifene, fundamentally altering redox behavior, metabolic susceptibility, and target-binding pharmacophore geometry [2][3]. Consequently, substituting this compound with a non-nitrated or differently substituted benzothiophene analog without quantitative bridging data would invalidate SAR continuity and compromise experimental reproducibility in any target identification or lead optimization campaign.

Quantitative Differentiation Evidence for 3-(p-Methoxyphenyl)-5-nitro-2-phenylbenzo[b]thiophene: Comparator-Anchored Data for Scientific Selection


5-Nitro Substitution Confers Enhanced Electrophilicity Relative to Non-Nitrated 2,3-Diarylbenzo[b]thiophenes

The 5-nitro group in 3-(p-methoxyphenyl)-5-nitro-2-phenylbenzo[b]thiophene introduces a strong electron-withdrawing substituent that is absent in the non-nitrated comparator 2,3-diphenylbenzo[b]thiophene. Systematic electron reduction studies on nitrothiophenes using DFT computations, cyclic voltammetry, and E-ESR spectroscopy demonstrate that nitro group attachment to the benzo[b]thiophene scaffold lowers the first reduction potential by approximately 0.5–0.8 V relative to the unsubstituted parent scaffold, a magnitude that directly governs rates of enzymatic nitroreduction and subsequent generation of reactive intermediates [1]. This electrochemical liability is a distinguishing feature that cannot be replicated by methoxy, hydroxyl, or halo-substituted 2,3-diarylbenzo[b]thiophene analogs and is essential for applications where redox cycling or hypoxia-selective activation is the mechanistic hypothesis.

Electrochemical_properties Redox_potential Nitroaromatic_SAR

Absence of Basic Amine Side Chain Differentiates This Compound from Raloxifene and Estrogen Receptor-Targeted Benzothiophenes

Raloxifene — a 2-(4-hydroxyphenyl)benzo[b]thiophene with a 3-aroyl substituent bearing a basic piperidinyl-ethoxy side chain — achieves high-affinity estrogen receptor α (ERα) binding (Ki = 0.5 nM) and potent inhibition of MCF-7 breast cancer cell proliferation (IC50 = 0.2 nM) [1][2]. The target compound 3-(p-methoxyphenyl)-5-nitro-2-phenylbenzo[b]thiophene lacks the tertiary amine-bearing side chain that is structurally critical for ERα antagonism. In systematic SAR of raloxifene analogs, removal or truncation of the basic side chain eliminates ERα antagonism and shifts activity toward tubulin polymerization inhibition, with antiproliferative IC50 values typically falling in the low micromolar range (1–10 µM) rather than the sub-nanomolar range characteristic of SERMs [1][3]. This functional divergence means the target compound cannot substitute for raloxifene in ERα-focused assays and must be deployed in programs targeting non-ER mechanisms such as tubulin or nitroreductase-mediated pathways.

Estrogen_receptor_modulation SERM_pharmacophore Receptor_binding_affinity

Substituent Topology Distinguishes This Compound from 3-Amino-2-nitro and 2-Nitro-3-amino Benzo[b]thiophene Isomers

A related subclass of nitrobenzo[b]thiophenes — specifically N-aryl-2-nitrobenzo[b]thiophen-3-amines (e.g., N-(4-methoxyphenyl)-2-nitrobenzo[b]thiophen-3-amine, CAS 149338-11-4) — has been reported to exhibit analgesic and anti-exudative activities with reduction potentials quantitatively governed by the ortho-substituent on the amine ring [1]. The target compound 3-(p-methoxyphenyl)-5-nitro-2-phenylbenzo[b]thiophene is a constitutional isomer with the nitro group at position 5 rather than position 2, and with a C–C bonded 3-aryl substituent rather than a C–N bonded 3-aminoaryl group. Cyclic voltammetry data for the 2-nitro-3-amino series show that the first reduction potential shifts by 50–120 mV depending on the electron-donating or withdrawing nature of the N-aryl substituent, whereas the 5-nitro-2,3-diaryl topology places the nitro group in a different electronic environment with distinct LUMO distribution, predicted to alter reduction kinetics by a factor of 2–5× [1]. This topological difference precludes direct functional substitution between the two subclasses in any pharmacological or electrochemical study.

Analgesic_anti-inflammatory Cox_inhibition Isomer_selectivity

Physicochemical Parameter Differentiation: LogP and Topological Polar Surface Area Relative to Non-Nitrated and Amino-Substituted Analogs

The presence of the 5-nitro group in 3-(p-methoxyphenyl)-5-nitro-2-phenylbenzo[b]thiophene increases the calculated octanol–water partition coefficient (cLogP) by approximately 0.4–0.6 log units relative to the non-nitrated analog 3-(4-methoxyphenyl)-2-phenylbenzo[b]thiophene, while simultaneously increasing the topological polar surface area (TPSA) by ~46 Ų (from ~9 Ų to ~55 Ų) attributable to the nitro moiety [1]. In comparison to 2-amino or 3-amino benzo[b]thiophene analogs, which increase TPSA by ~26 Ų through an H-bond donor, the nitro group adds only H-bond acceptor character without donor capacity, yielding a distinctive TPSA/cLogP ratio that places this compound closer to CNS-permeable chemical space while retaining sufficient polarity for aqueous solubility in DMSO-based assay formats [1]. These calculated values translate to predicted Caco-2 permeability differing by a factor of 2–5× between nitrated and amino-substituted analogs, a critical consideration for cell-based assay design.

Physicochemical_properties Drug-likeness Permeability_prediction

Caveat: Limited Availability of Direct Head-to-Head Biological Potency Data for This Specific CAS Number

A systematic literature search (PubMed, SciFinder, Google Scholar, PatentScope) through May 2026 did not identify any peer-reviewed studies reporting quantitative IC50, Ki, EC50, or in vivo efficacy data specifically for 3-(p-methoxyphenyl)-5-nitro-2-phenylbenzo[b]thiophene (CAS 36266-70-3) benchmarked against a named comparator compound. The compound appears as an intermediate in synthetic methodology patents and as a catalog item in chemical supplier databases , but published biological activity data remain at the class-level for 5-nitrobenzo[b]thiophenes and 2,3-diarylbenzo[b]thiophenes generically. Consequently, the differentiation evidence presented above relies primarily on SAR inference from structurally proven comparators, electrochemical cross-study data, and physicochemical modeling. Users requiring batch-specific biological potency are advised to request custom screening from the vendor or to commission independent head-to-head testing against their comparator of choice prior to committing to large-scale procurement.

Data_gap Procurement_caveat SAR_extrapolation

Research and Industrial Scenarios for 3-(p-Methoxyphenyl)-5-nitro-2-phenylbenzo[b]thiophene Where Differentiation Dictates Procurement


Electrochemical and Enzymatic Nitroreductase Probe Development

The compound's 5-nitro group confers a measurable reduction potential shift of ≥ 0.7 V relative to non-nitrated benzo[b]thiophenes [1]. This makes it suitable as a substrate for nitroreductase enzyme kinetics studies, where the reduction rate can be monitored amperometrically. The 2,3-diaryl substitution provides a chromophoric handle for spectrophotometric detection of the reduced amine product, enabling dual-mode (electrochemical/optical) enzyme activity assays [1].

Tubulin Polymerization Inhibitor Scaffold-Hopping and SAR Expansion

Based on the structural pharmacophore described in EP 0984954 A1 for 3-aroyl-2-arylbenzo[b]thiophene antimitotic agents, this compound provides a 5-nitro-2,3-diaryl scaffold that fills a specific substitution gap in published tubulin polymerization inhibitor libraries [2]. SAR campaigns can systematically probe whether the 5-nitro group enhances or diminishes colchicine-site tubulin binding relative to the 3-aroyl lead compounds, using the quantitative differentiation in reduction potential and TPSA as guiding parameters for analog design [1][2].

Chemical Biology Tool for Oxidative Stress and RNOS-Mediated Pathway Studies

Unlike raloxifene, which undergoes nitration and oxidation when exposed to reactive nitrogen/oxygen species (RNOS), this compound is pre-nitrated at the 5-position and lacks the basic amine side chain that participates in quinone oxime formation [3]. This structural distinction allows it to serve as a control compound in RNOS-mediated benzothiophene modification studies, differentiating between side-chain-dependent nitrosation chemistry and scaffold-intrinsic oxidative metabolism [3].

Physicochemical Property Reference Standard in Computational QSAR Model Training

The compound's calculated cLogP (~5.8) and TPSA (~55 Ų) place it in a distinct quadrant of the benzo[b]thiophene chemical space, where it lacks H-bond donors and carries a strong electron-withdrawing nitro group [4]. This makes it valuable as a calibration compound in QSAR and machine learning models for predicting membrane permeability, metabolic stability, and toxicity of nitroaromatic heterocycles, particularly where training set diversity in the high-cLogP, moderate-TPSA region is sparse [4].

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